

# Biocompatibility of Dual-Cure Dental Cements: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Dual Cement

CAS No.: 131257-49-3

Cat. No.: B1178311

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Dual-cure dental cements are integral to modern restorative dentistry, offering the versatility of both light- and self-curing mechanisms. However, their long-term clinical success is intrinsically linked to their biocompatibility. This technical guide provides a comprehensive overview of the key factors influencing the biocompatibility of dual-cure dental cements. It delves into the critical aspects of cytotoxicity, genotoxicity, and inflammatory responses, with a particular focus on the impact of residual monomer leaching and the degree of conversion. This document summarizes quantitative data from various in-vitro and in-vivo studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through schematic diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

## Introduction

Dual-cure resin cements are widely used for the luting of indirect dental restorations, such as crowns, bridges, inlays, and onlays. Their dual-curing mechanism is advantageous, particularly

in clinical situations where light penetration is limited. The biocompatibility of these materials is of paramount importance as they come into close and prolonged contact with oral tissues, including dentin, pulp, and gingiva. The primary concern regarding the biocompatibility of resin-based dental materials is the potential for adverse biological reactions to their components, particularly unreacted monomers that may leach out from the polymerized cement.[1][2]

This guide will explore the multifaceted nature of dual-cure cement biocompatibility, underpinned by the understanding that the biological response is heavily dependent on the material's chemical composition and the extent of its polymerization.

## The Role of Curing and Monomer Leaching

The degree of conversion (DC) of monomers into a polymer network is a critical factor determining the biocompatibility of dual-cure cements. Incomplete polymerization leads to a higher concentration of residual monomers that can be released into the surrounding biological environment.[3][4] The self-curing component of dual-cure cements is often not as efficient as the light-curing mechanism, which can result in a lower DC, especially in deep areas of a restoration where light cannot penetrate effectively.[4][5]

Several studies have demonstrated that light-cured (LC) dual-cure resin cements exhibit a significantly higher DC and lower monomer elution compared to their self-cured (SC) counterparts.[6] This incomplete polymerization in the self-cured mode can lead to stronger cytotoxicity and greater inflammatory responses in oral cells.[6][7][8]

Commonly leached monomers from dual-cure cements include Triethyleneglycol dimethacrylate (TEGDMA), Urethane dimethacrylate (UDMA), Bisphenol A-glycidyl methacrylate (Bis-GMA), and 2-hydroxyethyl methacrylate (HEMA).[6][9][10] These monomers, particularly the more hydrophilic ones like HEMA and TEGDMA, can diffuse through dentinal tubules and reach the pulp, potentially causing cytotoxic effects.[1][10]

## Table 1: Monomer Leaching from Dual-Cure Dental Cements

Dental Cement	Curing Mode	Leached Monomers Detected	Analytical Method	Key Findings	Reference
RelyX Unicem 2 (RU)	Self-Cured	Triethyleneglycol dimethacrylate (TEGDMA)	High-Performance Liquid Chromatography (HPLC)	Significantly higher monomer elution compared to light-cured mode.	[6]
G-CEM ONE (GO)	Self-Cured	Urethane dimethacrylate (UDMA)	High-Performance Liquid Chromatography (HPLC)	Substantial elution of UDMA in self-cured mode.	[6]
Variolink II	Dual-Cured	TEGDMA, Bis-GMA, UDMA	High-Performance Liquid Chromatography (HPLC)	TEGDMA showed the highest amount of leaching, which increased over time.	[9]
SA Luting Multi	Light-irradiated through 1.5mm and 2.0mm zirconia	Hydroxyethyl methacrylate (HEMA), TEGDMA	Not Specified	Significantly higher amounts of HEMA and TEGDMA elution with increasing zirconia thickness.	[11]
TheraCal PT	Dual-Cured	Bisphenol A-glycidyl methacrylate	Liquid Chromatography	Lower release of Bis-GMA and	[12]

(Bis-GMA),	phy/Mass	polyethylene
Polyethylene	Spectrometry	glycol
glycol		dimethacrylat
dimethacrylat		e compared
e		to TheraCal
		LC (light-
		cured).

## Cytotoxicity of Dual-Cure Cements

The cytotoxicity of dual-cure cements is primarily attributed to the leached residual monomers. These monomers can induce cellular stress, damage DNA, and ultimately lead to cell death. [10] In-vitro studies using various cell lines, such as human gingival fibroblasts, pulp cells, and odontoblastic cells, have consistently shown that the cytotoxicity of dual-cure cements is material- and time-dependent.[1][13]

Self-cured or inadequately light-cured cements consistently exhibit higher cytotoxicity than their dual-cured or light-cured counterparts.[1][2][7][8] For instance, one study found that while light-cured dual-cure cements showed no cytotoxicity, the self-cured versions significantly decreased cell numbers.[6] Another study reported a pronounced decrease in fibroblast viability (around 80% to 90%) when exposed to undiluted eluates of a self-adhesive resin cement.[14]

## Table 2: In-Vitro Cytotoxicity of Dual-Cure Dental Cements

Dental Cement(s)	Cell Line(s)	Assay(s)	Key Findings	Reference(s)
RelyX Unicem 2, G-CEM ONE	Human Gingival Fibroblasts (GFs), Macrophages	Not specified	Self-cured cements significantly decreased cell numbers; light-cured cements showed no cytotoxicity.	[6]
RelyX ARC, RelyX Unicem, Panavia F	Rat Pulp Cells (RPC-C2A), Human Lung Fibroblasts (MRC5)	Sulforhodamine-B staining assay	All cements decreased cell proliferation in a material- and time-dependent manner. Panavia F was the most potent.	[13]
Nexus 2, Variolink II, RelyxUnicem, Maxcem	L929 Fibroblasts	Not specified	Dual-cured specimens showed significantly less toxicity than self-cured specimens. Adhesive resin cements were less cytotoxic than self-adhesive cements.	[7][8]
RelyX U200	Human Gingival Fibroblasts (HGF)	MTT assay	Showed the highest cell viability (107.78%) after	[15]

			24 hours compared to other cement types (zinc phosphate, zinc oxide eugenol, glass ionomer).
RelyX Unicem 2 Automix	3T3 Mouse Fibroblasts	MTT assay, Crystal Violet assay	Undiluted eluates caused a pronounced decrease in cell viability (around 80% to 90%). <a href="#">[14]</a>
seT PP, RelyX U200	Murine Macrophages	Not specified	When only chemically activated, both cements showed a significant reduction in viable cells after 48 and 72 hours. <a href="#">[2]</a>
TheraCal PT, TheraCal LC	Human Dental Pulp Cells (hDPCs)	Cell Counting Kit-8 (CCK-8)	After 48 hours, TheraCal PT and TheraCal LC showed lower biocompatibility than Biodentine. <a href="#">[16]</a>

## Genotoxicity and Inflammatory Response

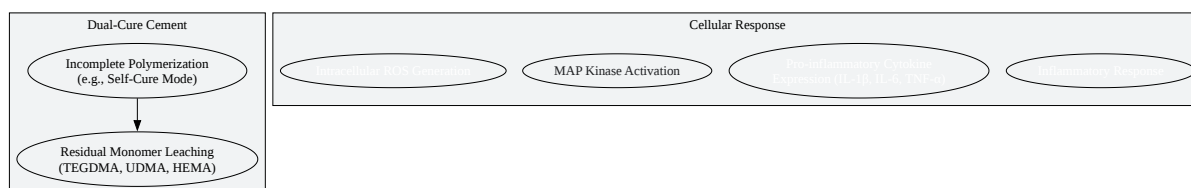
Beyond cytotoxicity, components of dual-cure cements can also elicit genotoxic effects and inflammatory responses.

### Genotoxicity

Genotoxicity refers to the ability of a substance to damage the genetic material within a cell. Studies have shown that eluates from some resin-modified glass ionomer cements and dual-cure resin cements can cause significant genotoxic effects, such as increased frequencies of sister chromatid exchanges and chromosomal aberrations in cultured human lymphocytes.[17] One study indicated that resin cements can induce double-strand DNA breaks.[14]

## Inflammatory Response

Leached monomers can trigger an inflammatory cascade in surrounding tissues. Incomplete polymerization of dual-cure cements has been shown to induce inflammatory responses in human gingival fibroblasts and monocytic cells.[11] This is often mediated by the generation of intracellular reactive oxygen species (ROS) and the activation of mitogen-activated protein (MAP) kinase signaling pathways.[6][11][18] The self-cured mode of dual-cure cements has been shown to generate higher intracellular ROS levels compared to the light-cured mode.[6] This oxidative stress can lead to the upregulation of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1 $\beta$ ), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).[11]



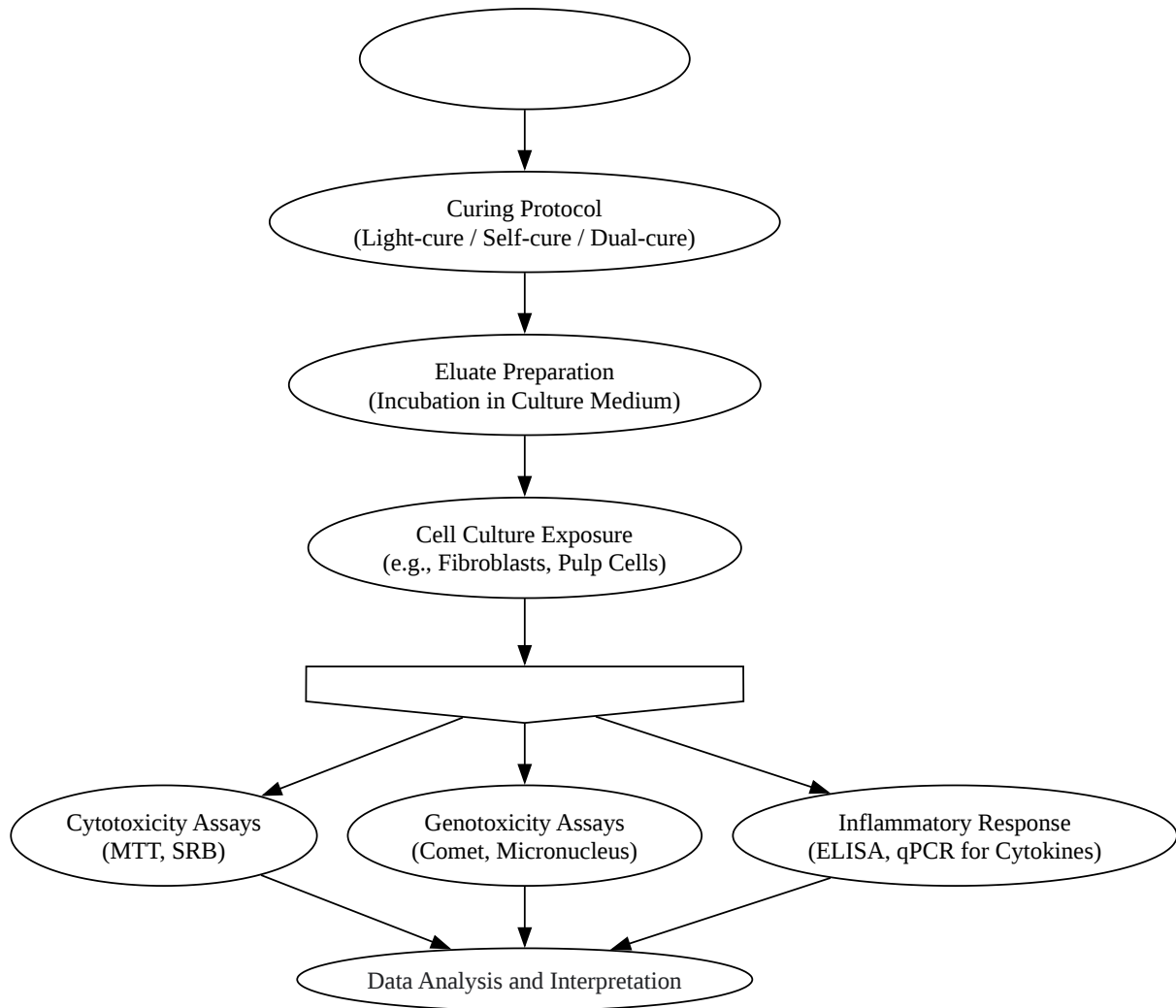
[Click to download full resolution via product page](#)

## Experimental Protocols for Biocompatibility Assessment

Standardized testing methodologies are crucial for evaluating the biocompatibility of dental materials. The International Organization for Standardization (ISO) provides guidelines for the biological evaluation of medical devices, including dental materials, primarily under the ISO 10993 and ISO 7405 series.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

## Sample Preparation for In-Vitro Testing

- **Material Preparation:** Dual-cure cement specimens are typically prepared according to the manufacturer's instructions in sterile molds of standardized dimensions.
- **Curing:** Specimens are cured according to the experimental design, which may include light-curing, self-curing, or dual-curing protocols. For light-curing, a dental curing light with a specific wavelength and intensity is used for a defined duration.
- **Eluate Preparation:** The cured specimens are often incubated in a cell culture medium for a specified period (e.g., 24, 48, or 72 hours) to allow for the leaching of components. The resulting medium, now containing the leached substances, is referred to as the eluate. Serial dilutions of this eluate may be prepared for dose-response studies.[\[14\]](#)[\[17\]](#)



[Click to download full resolution via product page](#)

## Key In-Vitro Assays

- Cytotoxicity Assays:
  - MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[\[14\]](#)
  - Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and thus, cell proliferation.[\[13\]](#)
  - Crystal Violet Assay: This assay stains the DNA of adherent cells, and the amount of dye uptake is proportional to the cell number.[\[14\]](#)
- Genotoxicity Assays:
  - Sister Chromatid Exchange (SCE) Assay: This assay detects the exchange of genetic material between sister chromatids and is an indicator of genotoxic events.[\[17\]](#)
  - Chromosomal Aberration (CA) Assay: This assay evaluates structural changes in chromosomes, which can be induced by genotoxic agents.[\[17\]](#)
  - Micronucleus Assay: This test identifies small nuclei (micronuclei) in the cytoplasm of interphase cells, which are formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[\[14\]](#)
- Analysis of Inflammatory Markers:
  - Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the levels of specific proteins, such as pro-inflammatory cytokines (e.g., IL-1 $\beta$ , IL-6, TNF- $\alpha$ ), in the cell culture supernatant.
  - Quantitative Polymerase Chain Reaction (qPCR): This method is used to measure the gene expression levels of inflammatory markers within the cells.[\[11\]](#)

## In-Vivo Testing

In-vivo studies, often involving subcutaneous implantation in animal models (e.g., rats), provide valuable information on the tissue response to dental cements in a biological system.[\[23\]](#)

These studies typically involve the histopathological evaluation of the tissue surrounding the implanted material at different time points to assess the inflammatory response and fibrous capsule formation.[23] For pulp capping materials, a direct pulp capping model in rats can be used to evaluate hard tissue formation and inflammation.[12]

## Conclusion

The biocompatibility of dual-cure dental cements is a complex issue that is critically dependent on the degree of monomer conversion. Inadequate polymerization, particularly in the self-curing mode or when light is attenuated, leads to increased leaching of residual monomers, which in turn can cause cytotoxicity, genotoxicity, and inflammatory responses in adjacent oral tissues. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms and the methodologies used to assess them is essential for the development of safer and more effective dental materials. Future research should continue to focus on developing dual-cure systems with improved polymerization efficiency and inherently less cytotoxic monomer compositions.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. In vitro cytotoxicity of different dental resin-cements on human cell lines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Cytotoxicity of two self-adhesive resin cements and their interference in the phagocytic activity of murine macrophages \[rde.ac\]](#)
- [3. Evaluation of monomer leaching from a resin cement through dentin by a novel model | Pocket Dentistry \[pocketdentistry.com\]](#)
- [4. Polymerization efficiency of two dual-cure cements through dental ceramics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Effects of curing mode of resin cements on the bond strength of a titanium post: An intraradicular study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- 6. Influence of dual-cure resin-cement curing modes on gingival cytotoxicity and inflammatory responses - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Cytotoxicity of four categories of dental cements - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 9. Evaluation of monomer leaching from a dual cured resin cement - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Incomplete Polymerization of Dual-Cured Resin Cement Due to Attenuated Light through Zirconia Induces Inflammatory Responses - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Incomplete Polymerization of Dual-Cured Resin Cement Due to Attenuated Light through Zirconia Induces Inflammatory Responses - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Biocompatibility and Bioactivity of a Dual-Cured Resin-Based Calcium Silicate Cement: In Vitro and in vivo Evaluation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. Effect of dual-cured adhesive resin cements on cell proliferation of pulp and human fibroblasts - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. Biocompatibility of self-adhesive resin cement with fibroblast cells - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. Cytotoxicity of dental cement on soft tissue associated with dental implants at different time intervals - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 17. Genotoxic and cytotoxic effects of different types of dental cement on normal cultured human lymphocytes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 18. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 19. [completesmilesbv.com.au](https://www.completesmilesbv.com.au) [[completesmilesbv.com.au](https://www.completesmilesbv.com.au)]
- 20. Comparison of the clinical and preclinical biocompatibility testing of dental materials: are the ISO usage tests meaningful? - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 21. [dent.chula.ac.th](https://www.dent.chula.ac.th) [[dent.chula.ac.th](https://www.dent.chula.ac.th)]
- 22. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 23. [dergipark.org.tr](https://www.dergipark.org.tr) [[dergipark.org.tr](https://www.dergipark.org.tr)]
- To cite this document: BenchChem. [Biocompatibility of Dual-Cure Dental Cements: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178311/docs#biocompatibility-of-dual-cure-dental-cements-a-technical-guide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)